molecular formula C14H17N3O2S B1652242 Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl- CAS No. 141543-82-0

Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl-

Cat. No. B1652242
CAS RN: 141543-82-0
M. Wt: 291.37 g/mol
InChI Key: JBBUGSQSUKDBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl- is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141543-82-0

Product Name

Piperazine, 1-(5-isoquinolinylsulfonyl)-4-methyl-

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonylisoquinoline

InChI

InChI=1S/C14H17N3O2S/c1-16-7-9-17(10-8-16)20(18,19)14-4-2-3-12-11-15-6-5-13(12)14/h2-6,11H,7-10H2,1H3

InChI Key

JBBUGSQSUKDBET-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of chloroform was dissolved 5.0 g of 1-methylpiperazine, and to the solution was added 6.9 g of anhydrous potassium carbonate. To the mixture was added dropwise 200 ml of a chloroform solution containing 1.4 g of 5-isoquinolinesulfonyl chloride under cooling with ice. After the dropwise addition of the chloroform solution, the mixed solution thus obtained was stirred for one hour under cooling with ice, and then the reaction solution was washed with 50 ml of a 5N aqueous sodium hydroxide solution and extracted twice with 50 ml of a 5N aqueous hydrochloric acid solution. The aqueous hydrochloric acid layer was rendered alkaline, extracted three times with 100 ml of chloroform, and the chloroform layer extracted was washed with water and dried with anhydrous magnesium sulfate. After the chloroform was distilled therefrom under reduced pressure, 50 ml of a 5N aqueous hydrochloric acid solution was added to the residue and the mixture was condensed to dryness under reduced pressure. The crystalline residue thus obtained was recrystallized from ethanol to give 14.9 g of 1-(5-isoquinolinesulfonyl)-4-methylpiperazine [i.e., Compound (36)] dihydrochloride in a yield of 82%.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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